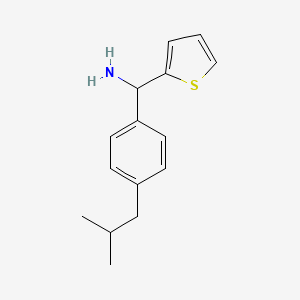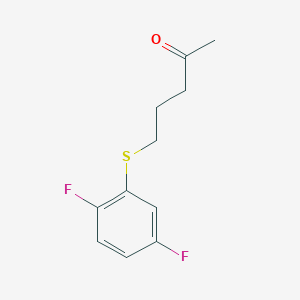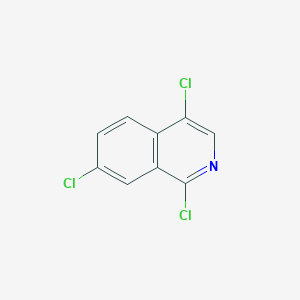
1,4,7-Trichloroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trichloroisoquinoline is a chlorinated derivative of isoquinoline, an aromatic heterocyclic organic compound Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,7-Trichloroisoquinoline can be synthesized through various methods, including:
Direct Chlorination: Isoquinoline can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of isoquinoline derivatives. For example, starting with 1,4,7-trihydroxyisoquinoline, the hydroxyl groups can be replaced with chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Trichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form partially hydrogenated isoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially hydrogenated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,7-Trichloroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,7-Trichloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chlorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,6-Trichloroisoquinoline
- 1,5,7-Trichloroisoquinoline
- 4,7-Dichloroquinoline
Uniqueness
1,4,7-Trichloroisoquinoline is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions with other molecules. Compared to other trichloroisoquinoline derivatives, it may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H4Cl3N |
|---|---|
Molekulargewicht |
232.5 g/mol |
IUPAC-Name |
1,4,7-trichloroisoquinoline |
InChI |
InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H |
InChI-Schlüssel |
ZKOCWDCPANZRPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


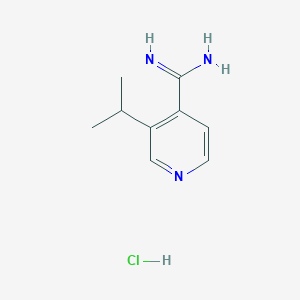
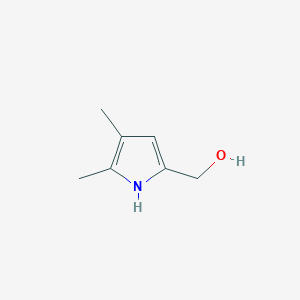
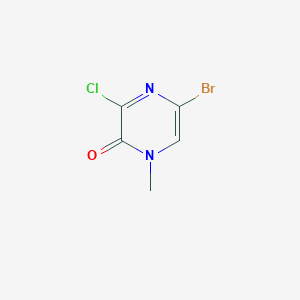

![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
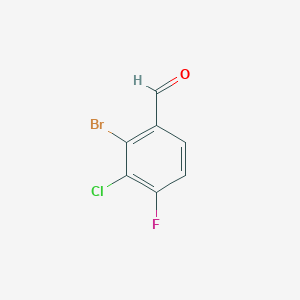

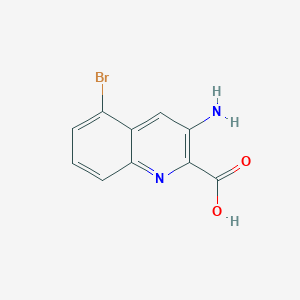
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

